molecular formula C8H7NSe B1206723 Benzyl selenocyanate CAS No. 4671-93-6

Benzyl selenocyanate

Cat. No.: B1206723
CAS No.: 4671-93-6
M. Wt: 196.12 g/mol
InChI Key: WSKWDMOVMQKKQI-UHFFFAOYSA-N
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Description

Benzylselenocyanate is an organoselenium compound known for its potential chemopreventive and anticancer properties. It has been studied extensively for its ability to inhibit the development of various types of cancer, particularly in experimental animal models . The compound is characterized by the presence of a selenium atom bonded to a cyanide group, making it a unique and valuable compound in scientific research.

Mechanism of Action

Target of Action

Benzyl selenocyanate is a chemopreventive agent that targets various chemically induced tumors in animal models . It has been found to have a potent cytostatic activity against MCF-7 cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting DNA (cytosine-5)-methyltransferase (Mtase), an enzyme involved in DNA methylation . This interaction results in changes in the methylation status of DNA, which can affect gene expression and cellular function .

Biochemical Pathways

It is known that this compound can affect very different cellular and metabolic targets . It is also known to be metabolized to other Reactive Selenium Species (RSeS), such as selenols, diselenides, and seleninic acids .

Pharmacokinetics

It is known that this compound exhibits low(er) cytotoxicity (ic 50 = 31 μm) and no mutagenicity against mammalian cells , suggesting that it may have favorable bioavailability and safety profiles.

Result of Action

The result of this compound’s action is the inhibition of tumor growth. It has been shown to have cytotoxic activity against colon carcinoma (HT-29) and MCF-7 cells . It also exhibits potent activity against multidrug-resistant MRSA strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been found to be active against a range of bacteria and fungi, even via the gas phase . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and the presence of other chemical species in the environment .

Biochemical Analysis

Biochemical Properties

Benzyl selenocyanate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with selenoproteins such as glutathione peroxidases and thioredoxin reductases, which are involved in the elimination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These interactions highlight the compound’s potential as an antioxidant agent. Additionally, this compound has been found to inhibit enzymes like protein kinase C and thymidine kinase, which are involved in various cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to possess antiproliferative and cytotoxic activities, particularly against cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by modulating key cellular proteins such as Survivin, Bcl-2, and COX-2 . It also affects cellular migration and exhibits weak antioxidant activities .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit DNA cytosine methyltransferase, which plays a role in DNA methylation and gene expression . Additionally, it interacts with serum albumin, facilitating its transport in the bloodstream and enhancing its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can inhibit tumor formation in animal models over extended periods . Its stability and degradation products need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of tumor formation in various animal models . At higher doses, this compound has been shown to produce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidant defense and cancer prevention . Its interactions with selenoproteins and other enzymes underscore its role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation in specific tissues and its overall efficacy as a therapeutic agent.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylselenocyanate can be synthesized from benzylic bromides or chlorides using acetonitrile as a solvent. The reaction typically takes 30-60 minutes, and the products can be obtained in satisfactory yields without the need for chromatography . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{KSeCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCN} + \text{KBr} ]

Industrial Production Methods: While specific industrial production methods for benzylselenocyanate are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetonitrile as a solvent and the reaction with benzylic bromides or chlorides are key steps in the process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzylselenocyanate has a wide range of applications in scientific research:

Properties

IUPAC Name

benzyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKWDMOVMQKKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196924
Record name Benzyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4671-93-6
Record name Benzyl selenocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4671-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl selenocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4671-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL SELENOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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